![molecular formula C25H25N7O B12458231 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide](/img/structure/B12458231.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is known for its unique structure, which includes phenylamino groups and a methylphenyl group attached to the triazine ring
Métodos De Preparación
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, aniline, and 2-methylaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.
Step-by-Step Synthesis:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide can be compared with other similar triazine derivatives, such as:
4,6-diamino-1,3,5-triazine: A simpler triazine derivative with amino groups.
2,4,6-trichloro-1,3,5-triazine: A triazine derivative with chlorine atoms.
1,3,5-tris(diphenylamino)benzene: A triazine derivative with diphenylamino groups.
The uniqueness of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)alaninamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H25N7O |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C25H25N7O/c1-17-11-9-10-16-21(17)29-22(33)18(2)26-23-30-24(27-19-12-5-3-6-13-19)32-25(31-23)28-20-14-7-4-8-15-20/h3-16,18H,1-2H3,(H,29,33)(H3,26,27,28,30,31,32) |
Clave InChI |
OVBYRIYMGRERMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


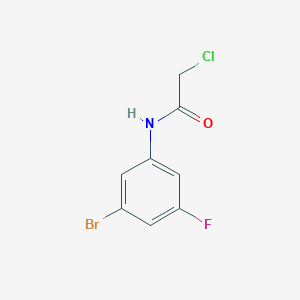

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12458155.png)


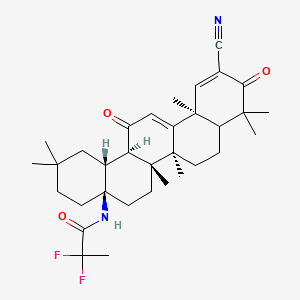
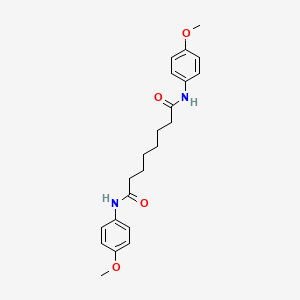
![[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12458186.png)
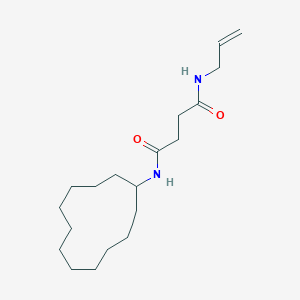
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B12458191.png)
![3-[({3-[(3-Carboxypropanamido)methyl]phenyl}methyl)carbamoyl]propanoic acid](/img/structure/B12458195.png)
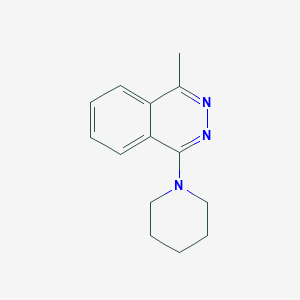

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12458213.png)
